2-(3,5-Dichlorobenzoyl)oxazole

Description

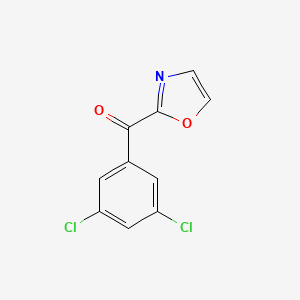

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3,5-dichlorophenyl)-(1,3-oxazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO2/c11-7-3-6(4-8(12)5-7)9(14)10-13-1-2-15-10/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FALFWGLRGMSTDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=N1)C(=O)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642114 | |

| Record name | (3,5-Dichlorophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898784-28-6 | |

| Record name | (3,5-Dichlorophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(3,5-Dichlorobenzoyl)oxazole chemical properties and structure

An In-depth Technical Guide to 2-(3,5-Dichlorobenzoyl)oxazole: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound. The information is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.

Chemical Structure and Identification

This compound is a heterocyclic compound featuring an oxazole ring substituted at the 2-position with a 3,5-dichlorobenzoyl group.[1] This unique substitution pattern, particularly the presence of two chlorine atoms on the benzoyl moiety, is believed to enhance its reactivity and biological efficacy.[1] The molecule's architecture combines the aromatic and electron-rich nature of the oxazole ring with the electrophilic character of the dichlorobenzoyl group.

Table 1: Chemical Identifiers and Properties

| Identifier | Value |

| CAS Number | 898784-28-6[1][2][3] |

| IUPAC Name | (3,5-dichlorophenyl)-(1,3-oxazol-2-yl)methanone[1] |

| Molecular Formula | C₁₀H₅Cl₂NO₂[1] |

| Molecular Weight | 242.05 g/mol [1] |

| Canonical SMILES | C1=COC(=N1)C(=O)C2=CC(=CC(=C2)Cl)Cl[1] |

| InChI Key | FALFWGLRGMSTDS-UHFFFAOYSA-N[1] |

| Predicted Boiling Point | 393.9 ± 52.0 °C[1] |

| Predicted Density | 1.445 ± 0.06 g/cm³[1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through established methods for oxazole formation. The Robinson-Gabriel synthesis is a classic and reliable method for constructing 2,5-disubstituted oxazoles.[1][4] This pathway involves the cyclodehydration of a 2-acylamino-ketone intermediate. A plausible route would involve the acylation of 2-amino-1-phenylethanone with 3,5-dichlorobenzoyl chloride, followed by cyclization.

Synthesis of 3,5-Dichlorobenzoyl Chloride (Precursor)

A common method for preparing acid chlorides is the reaction of the corresponding carboxylic acid with a chlorinating agent like thionyl chloride or oxalyl chloride.[5][6]

Experimental Protocol:

-

To a solution of 3,5-dichlorobenzoic acid (1 eq.) in a dry, inert solvent such as methylene chloride, add a catalytic amount of N,N-dimethylformamide (DMF).[6]

-

Cool the mixture to 0 °C in an ice bath.

-

Add oxalyl chloride (2 eq.) or thionyl chloride (1.2 eq.) dropwise to the stirred solution.[5][6]

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC or IR spectroscopy (disappearance of the carboxylic acid O-H stretch).

-

Once the reaction is complete, remove the solvent and excess chlorinating agent under reduced pressure. The resulting crude 3,5-dichlorobenzoyl chloride can often be used directly in the next step.[6]

Synthesis of this compound

Experimental Protocol (Adapted from Robinson-Gabriel Synthesis):

-

Acylation: Dissolve 2-aminoacetophenone hydrochloride (1 eq.) and a non-nucleophilic base (e.g., triethylamine, 2.2 eq.) in a dry solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.

-

Cool the mixture to 0 °C and add a solution of 3,5-dichlorobenzoyl chloride (1.1 eq.) in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours until the starting material is consumed (monitored by TLC).

-

Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution in vacuo to obtain the crude 2-(3,5-dichlorobenzamido)acetophenone intermediate.

-

Cyclodehydration: Dissolve the crude intermediate in a suitable solvent and add a dehydrating agent such as phosphorus oxychloride (POCl₃), sulfuric acid (H₂SO₄), or polyphosphoric acid (PPA).[1][4]

-

Heat the mixture at an elevated temperature (e.g., 80-120 °C) for several hours.

-

After cooling, carefully quench the reaction mixture by pouring it onto ice water and neutralizing it with a base (e.g., NaHCO₃).

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers, and dry.

-

Purify the final product by column chromatography on silica gel.

Spectroscopic Properties

While specific experimental data is limited, the structural features of this compound allow for the prediction of its key spectroscopic characteristics. These predictions are crucial for the structural validation of the synthesized compound.[7]

Table 2: Predicted Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | - Oxazole Protons: Two distinct signals in the aromatic region (δ 7.0-8.0 ppm), likely doublets or singlets depending on the substitution. - Benzoyl Protons: Two signals in the aromatic region (δ 7.5-8.5 ppm); one triplet (H4') and one doublet (H2', H6'). |

| ¹³C NMR | - Carbonyl Carbon: Signal in the downfield region (δ 170-185 ppm). - Oxazole Carbons: Two to three signals in the aromatic region (δ 120-160 ppm). - Benzoyl Carbons: Signals for carbon atoms attached to chlorine will be downfield, with others in the typical aromatic range (δ 125-140 ppm). |

| IR Spectroscopy | - C=O Stretch (Ketone): Strong absorption band around 1650-1680 cm⁻¹. - C=N Stretch (Oxazole): Absorption band around 1580-1620 cm⁻¹. - C-O-C Stretch (Oxazole): Absorption band around 1050-1150 cm⁻¹. - C-Cl Stretch: Strong absorption in the fingerprint region (600-800 cm⁻¹). |

| Mass Spectrometry | - Molecular Ion (M⁺): A prominent peak at m/z 241, with a characteristic isotopic pattern (M, M+2, M+4) due to the two chlorine atoms. |

General Protocol for Spectroscopic Analysis

-

NMR Spectroscopy: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Acquire ¹H and ¹³C NMR spectra using a standard spectrometer (e.g., 400 MHz).[7]

-

IR Spectroscopy: Prepare a sample as a thin film on a salt plate (for oils) or as a KBr pellet (for solids). Record the spectrum using an FTIR spectrometer.

-

Mass Spectrometry: Introduce a dilute solution of the compound into the mass spectrometer using a suitable ionization technique (e.g., Electrospray Ionization - ESI) to obtain the mass-to-charge ratio.

References

- 1. Buy this compound | 898784-28-6 [smolecule.com]

- 2. parchem.com [parchem.com]

- 3. This compound | 898784-28-6 [chemicalbook.com]

- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 5. prepchem.com [prepchem.com]

- 6. Synthesis and Application of 3,5-Dichlorobenzoyl chloride_Chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Potential Mechanisms of Action of 2-(3,5-Dichlorobenzoyl)oxazole and Related Heterocyclic Compounds

Disclaimer: There is currently no scientific literature available detailing the specific mechanism of action of 2-(3,5-Dichlorobenzoyl)oxazole. This guide, therefore, provides an in-depth overview of the established mechanisms of action of structurally related oxazole and dichlorophenyl-substituted heterocyclic compounds. The information presented here is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering insights into the potential biological activities of this chemical class.

The oxazole scaffold is a prominent feature in many biologically active compounds, with derivatives exhibiting a wide range of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The biological activity of these compounds is significantly influenced by the nature and position of their substituents.[3] The presence of a dichlorophenyl moiety, as in the case of this compound, is known to contribute to the biological activity of various heterocyclic compounds.[4]

This guide will explore the most well-documented mechanisms of action for oxazole derivatives, focusing on their anticancer properties, for which there is a substantial body of research.

Potential Anticancer Mechanisms of Action

Oxazole derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a variety of cancer cell lines.[1] Their modes of action are diverse, frequently targeting critical pathways involved in cancer cell proliferation, survival, and metastasis.[1]

Tubulin Polymerization Inhibition

A significant number of oxazole-containing compounds exert their anticancer effects by disrupting microtubule dynamics.[1] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. These compounds often bind to the colchicine-binding site on β-tubulin, which prevents its polymerization into microtubules.[1] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[1]

Signaling Pathway: Tubulin Polymerization and Cell Cycle Arrest

Caption: Inhibition of tubulin polymerization by oxazole derivatives, leading to cell cycle arrest and apoptosis.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are key regulators of angiogenesis.[5] Several benzoxazole derivatives have been identified as potent inhibitors of VEGFR-2.[5][6][7] By binding to the ATP-binding site of the VEGFR-2 kinase domain, these compounds block the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival, thereby inhibiting angiogenesis.[5]

Signaling Pathway: VEGFR-2 Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway by benzoxazole derivatives.

Quantitative Data for Anticancer Activity of Oxazole Derivatives

The following table summarizes the in vitro cytotoxic activity of selected oxazole derivatives against various cancer cell lines.

| Compound Class | Specific Compound | Target Cell Line | IC₅₀ (µM) | Reference |

| Benzoxazole Derivative | Compound 12l | HepG2 (Liver Cancer) | 10.50 | [6][8] |

| Benzoxazole Derivative | Compound 12l | MCF-7 (Breast Cancer) | 15.21 | [6][8] |

| Benzoxazole Derivative | Compound 14o | HepG2 (Liver Cancer) | Not specified (VEGFR-2 protein conc. 586.3 pg/ml) | [5][7] |

| Benzoxazole Derivative | Compound 14b | HepG2 (Liver Cancer) | Not specified (VEGFR-2 protein conc. 705.7 pg/ml) | [5][7] |

| Piperidinyl-based Benzoxazole | Compound 11b | MCF-7 (Breast Cancer) | 4.30 | [9] |

| Piperidinyl-based Benzoxazole | Compound 11b | A549 (Lung Cancer) | 6.68 | [9] |

| Piperidinyl-based Benzoxazole | Compound 11b | PC-3 (Prostate Cancer) | 7.06 | [9] |

Experimental Protocols

MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[10] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT salt to purple formazan crystals.[10]

Experimental Workflow

Caption: Standard experimental workflow for the MTT cytotoxicity assay.[10]

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

-

Compound Treatment: The cells are then treated with serial dilutions of the oxazole derivatives. A vehicle control (e.g., DMSO) and a blank control (medium only) are included.[10]

-

Incubation: The plate is incubated for a period of 48 to 72 hours.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plate is incubated for another 4 hours.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[10]

-

Data Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle control, and the IC₅₀ value is determined by plotting the viability percentage against the compound concentration.[10]

VEGFR-2 Inhibition Assay

The inhibitory activity of compounds against VEGFR-2 can be determined using an in vitro ELISA-based assay.

Methodology:

-

Plate Coating: A 96-well plate is coated with a recombinant VEGFR-2 protein.

-

Compound Incubation: The test compounds (oxazole derivatives) at various concentrations are added to the wells and incubated.

-

ATP Addition: The kinase reaction is initiated by adding ATP.

-

Detection: A specific antibody that recognizes the phosphorylated tyrosine residues on VEGFR-2 is added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Signal Development: A substrate for the enzyme is added, and the resulting colorimetric or chemiluminescent signal is measured. The intensity of the signal is inversely proportional to the inhibitory activity of the compound.

Conclusion

While the specific mechanism of action for this compound remains to be elucidated, the broader class of oxazole derivatives demonstrates significant potential as therapeutic agents, particularly in the field of oncology. The primary mechanisms identified for related compounds include the inhibition of tubulin polymerization and the inhibition of key signaling kinases such as VEGFR-2. The data and protocols presented in this guide provide a framework for the investigation of this compound and other novel oxazole derivatives, and can aid in the rational design of future drug candidates. Further research is warranted to determine the precise molecular targets and signaling pathways affected by this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. benchchem.com [benchchem.com]

- 5. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 2-(3,5-Dichlorobenzoyl)oxazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-(3,5-Dichlorobenzoyl)oxazole derivatives. These compounds are of significant interest in medicinal chemistry and drug discovery due to the versatile biological activities associated with the oxazole scaffold. This document details two robust and widely applicable synthetic routes: the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis. For each pathway, detailed experimental protocols, quantitative data from analogous reactions, and visual representations of the chemical transformations are provided to facilitate practical application in a research and development setting.

Introduction

Oxazole derivatives are a critical class of heterocyclic compounds known for their wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The this compound scaffold, in particular, incorporates a dichlorinated phenyl moiety, which can significantly influence the molecule's pharmacokinetic and pharmacodynamic profile. The synthesis of these derivatives is, therefore, a key step in the exploration of new therapeutic agents. This guide focuses on two of the most effective and well-established methods for constructing the 2-acyloxazole core.

Overall Synthesis Workflow

The selection of a synthetic pathway for this compound derivatives is primarily dictated by the availability of starting materials. The two pathways detailed herein commence from either 3,5-dichlorobenzoic acid or 3,5-dichlorobenzaldehyde.

Caption: Overall workflow for the synthesis of this compound derivatives.

Pathway 1: Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic and reliable method for the formation of oxazoles. It involves the cyclodehydration of a 2-acylamino-ketone intermediate. This pathway is particularly suitable when starting from a carboxylic acid derivative.

Reaction Scheme

Caption: Robinson-Gabriel synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of N-(2-oxo-2-phenylethyl)-3,5-dichlorobenzamide

This initial step involves the acylation of 2-aminoacetophenone with 3,5-dichlorobenzoyl chloride. The acid chloride can be prepared from 3,5-dichlorobenzoic acid using thionyl chloride or oxalyl chloride.

-

Preparation of 3,5-Dichlorobenzoyl Chloride: To a solution of 3,5-dichlorobenzoic acid (1.0 eq) in a suitable solvent such as dichloromethane or toluene, add a catalytic amount of N,N-dimethylformamide (DMF). Add thionyl chloride (1.2-1.5 eq) dropwise at room temperature. Heat the mixture to reflux for 2-4 hours. After completion of the reaction (monitored by the cessation of gas evolution), the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 3,5-dichlorobenzoyl chloride, which can often be used in the next step without further purification.

-

Acylation Reaction: Dissolve 2-aminoacetophenone hydrochloride (1.0 eq) and a base such as triethylamine or pyridine (2.0-2.2 eq) in a suitable solvent like dichloromethane or tetrahydrofuran (THF). Cool the mixture to 0 °C in an ice bath. To this solution, add a solution of 3,5-dichlorobenzoyl chloride (1.0-1.1 eq) in the same solvent dropwise. Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture sequentially with water, 1 M HCl, and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Step 2: Cyclodehydration to form this compound

The 2-acylamino-ketone intermediate undergoes intramolecular cyclization and dehydration in the presence of a strong acid.

-

Cyclization: To the N-(2-oxo-2-phenylethyl)-3,5-dichlorobenzamide (1.0 eq), add a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid. Heat the mixture at a temperature ranging from 60 to 120 °C for 1-4 hours.[1] The reaction should be monitored by TLC. After completion, carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide or ammonium hydroxide solution). The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Quantitative Data (Analogous Reactions)

| Step | Reactants | Reagents/Conditions | Product | Yield (%) | Reference |

| 1 | 3,5-Dichlorobenzoyl chloride, 4-amino-3-hydroxybenzoic acid | Toluene, THF, Water, 25-30°C, 2h | 4-(3,5-dichlorobenzamido)-3-hydroxybenzoic acid | Not specified | |

| 2 | N-(2-oxo-2-phenylethyl)benzamide derivative | Concentrated H₂SO₄, 60°C, 2h | 2,4,5-trisubstituted oxazole | 72 |

Pathway 2: Van Leusen Oxazole Synthesis

The Van Leusen oxazole synthesis is a versatile one-pot reaction for the formation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). This method is advantageous due to its operational simplicity and generally good yields.

Reaction Scheme

Caption: Van Leusen synthesis of this compound.

Experimental Protocol

-

One-Pot Synthesis: To a stirred suspension of a base such as potassium carbonate (2.0-2.5 eq) in a protic solvent like methanol, add 3,5-dichlorobenzaldehyde (1.0 eq) and tosylmethyl isocyanide (TosMIC) (1.1-1.2 eq) at room temperature. Heat the reaction mixture to reflux (approximately 65 °C for methanol) for 2-6 hours. Monitor the reaction progress by TLC. Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between water and an organic solvent such as ethyl acetate. Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel to afford the desired this compound derivative.

Quantitative Data (Analogous Reactions)

| Aldehyde | Base/Solvent | Product | Yield (%) | Reference |

| Benzaldehyde | Ion exchange resin/DME:MeOH | 5-phenyloxazole | 85 | [2] |

| 4-Nitrobenzaldehyde | Ion exchange resin/DME:MeOH | 5-(4-nitrophenyl)oxazole | 84 | [2] |

| 2-Chloroquinoline-3-carbaldehyde | K₂CO₃/MeOH | 5-(2-chloroquinolin-3-yl)oxazole | 83 | [3][4] |

| Various (het)aryl aldehydes | aq. KOH/EtOH | 5-(het)aryloxazoles | 61-90 | [4] |

Summary and Conclusion

This guide has detailed two primary and effective synthetic pathways for the preparation of this compound derivatives. The Robinson-Gabriel synthesis offers a robust, two-step approach starting from 3,5-dichlorobenzoic acid, which is ideal for constructing a 2-aryl-5-substituted oxazole. The Van Leusen oxazole synthesis provides an efficient one-pot alternative commencing from 3,5-dichlorobenzaldehyde, yielding a 5-aryl-substituted oxazole.

The choice between these pathways will depend on the availability of the starting materials, the desired scale of the reaction, and the specific substitution pattern of the target derivative. Both methods are well-documented in the chemical literature and are amenable to adaptation for a wide range of substituted precursors. The provided experimental protocols and data from analogous systems should serve as a valuable resource for researchers in the synthesis and development of novel oxazole-based compounds.

References

- 1. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solution-phase parallel oxazole synthesis with TosMIC [organic-chemistry.org]

- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

The Untapped Potential of Dichlorobenzoyl Oxazoles: A Technical Guide to Anticipated Biological Activities

A comprehensive review of existing scientific literature reveals a significant research gap concerning the specific biological activities of dichlorobenzoyl oxazoles. While the broader oxazole class of compounds is well-documented for its diverse pharmacological effects, specific data on derivatives bearing a dichlorobenzoyl moiety is scarce. This technical guide, therefore, extrapolates the potential biological activities of dichlorobenzoyl oxazoles based on data from structurally related compounds, including dichlorophenyl oxazoles, dichlorophenyl oxadiazoles, and other substituted benzoyl oxazoles. This document is intended for researchers, scientists, and drug development professionals to highlight potential research avenues and provide a framework for future investigations.

The oxazole ring is a privileged scaffold in medicinal chemistry, known to be a core component in numerous compounds with significant biological activities.[1][2][3] The introduction of a dichlorobenzoyl group is anticipated to modulate the electronic and steric properties of the oxazole core, potentially leading to novel and enhanced pharmacological profiles. Based on analogous compounds, the primary areas of interest for the biological activities of dichlorobenzoyl oxazoles are anticancer, anti-inflammatory, and antimicrobial applications.

Anticipated Biological Activities

Anticancer Potential

Oxazole derivatives have demonstrated significant promise as anticancer agents, often acting through mechanisms such as the inhibition of tubulin polymerization, disruption of microtubule dynamics, and targeting various protein kinases.[1][4] The presence of halogen atoms, such as chlorine, on a phenyl ring can enhance the lipophilicity of a compound, potentially improving cell membrane permeability and interaction with hydrophobic pockets of target proteins. It is hypothesized that dichlorobenzoyl oxazoles could exhibit potent cytotoxic activity against a range of cancer cell lines.

Anti-inflammatory Properties

Structurally similar compounds, such as 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole derivatives, have shown significant anti-inflammatory activity in carrageenan-induced paw edema models in rats.[5][6] This suggests that the dichlorophenyl moiety is a key pharmacophore for anti-inflammatory effects. Dichlorobenzoyl oxazoles may, therefore, act as inhibitors of key inflammatory mediators like cyclooxygenase (COX) enzymes or modulate pro-inflammatory signaling pathways.

Antimicrobial Efficacy

The oxazole core is present in many antimicrobial agents.[7] Studies on related compounds, such as hydrazone derivatives of 2-(3,4-dichlorobenzoyl)benzoic acid, have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria.[8] This indicates that the dichlorobenzoyl functional group can contribute to antimicrobial efficacy. It is plausible that dichlorobenzoyl oxazoles could exhibit inhibitory activity against a spectrum of bacterial and fungal pathogens.

Data Presentation: Extrapolated Quantitative Data

Due to the lack of specific data for dichlorobenzoyl oxazoles, the following tables summarize quantitative data from structurally related compounds to provide a comparative baseline for future studies.

Table 1: Illustrative Anticancer Activity of Related Oxazole Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |

| Aryl Urea Oxazole-Pyrimidines | MCF-7 (Breast) | 0.8 - 5.2 | Etoposide | 1.5 | [3] |

| Aryl Urea Oxazole-Pyrimidines | A549 (Lung) | 1.1 - 6.8 | Etoposide | 2.1 | [3] |

| Aryl Urea Oxazole-Pyrimidines | Colo-205 (Colon) | 0.9 - 4.5 | Etoposide | 1.8 | [3] |

| Aryl Urea Oxazole-Pyrimidines | A2780 (Ovarian) | 1.3 - 7.1 | Etoposide | 2.5 | [3] |

Table 2: Illustrative Anti-inflammatory Activity of Dichlorophenyl Oxadiazole Derivatives

| Compound | Dose (mg/kg) | % Inhibition of Paw Edema | Reference Compound | % Inhibition | Reference |

| 5-(3,4-dichlorophenyl)-oxadiazole-thione derivative | 100 | 57.8 | Indomethacin | 60.2 | [6] |

| 5-(3,4-dichlorophenyl)-2-(aroylmethyl)thio-1,3,4-oxadiazole | 100 | 55.2 | Indomethacin | 58.4 | [5] |

Table 3: Illustrative Antimicrobial Activity of Related Dichlorobenzoyl Hydrazone Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference Compound | Zone of Inhibition (mm) | Reference |

| 2-(3,4-dichlorobenzoyl)benzoic acid hydrazone | E. coli | 14 | Ampicillin | 30 | [8] |

| 2-(3,4-dichlorobenzoyl)benzoic acid hydrazone | B. subtilis | 15 | Ampicillin | 30 | [8] |

Experimental Protocols: A Framework for Investigation

The following are generalized experimental protocols based on methodologies reported for structurally related compounds. These can serve as a starting point for the synthesis and biological evaluation of novel dichlorobenzoyl oxazoles.

General Synthesis of 2-(Dichlorobenzoyl)oxazoles

A potential synthetic route could involve the condensation of a dichlorobenzoyl chloride with an aminomethyl ketone followed by cyclodehydration.

-

Synthesis of α-Amino Ketone: Start with a suitable ketone and perform an α-amination reaction.

-

Acylation: React the α-amino ketone with the desired dichlorobenzoyl chloride (e.g., 2,4-dichlorobenzoyl chloride or 3,4-dichlorobenzoyl chloride) in the presence of a base like triethylamine or pyridine in an appropriate solvent such as dichloromethane or tetrahydrofuran.

-

Cyclodehydration: The resulting N-acyl-α-amino ketone is then subjected to cyclodehydration using a dehydrating agent like phosphorus oxychloride, thionyl chloride, or Burgess reagent to yield the 2-(dichlorobenzoyl)oxazole.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

-

Characterization: The structure of the final compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Activity Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

Compound Treatment: The synthesized dichlorobenzoyl oxazole derivatives are dissolved in DMSO to prepare stock solutions. The cells are then treated with various concentrations of the compounds for 48-72 hours.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

In Vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)

-

Animal Model: Male Wistar rats weighing 150-200g are used.

-

Compound Administration: The test compounds (e.g., 50-100 mg/kg) and a standard drug (e.g., indomethacin, 10 mg/kg) are administered orally or intraperitoneally. The control group receives the vehicle only.

-

Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Antimicrobial Activity Assay (Broth Microdilution Method)

-

Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth overnight. The cultures are then diluted to achieve a standardized inoculum (e.g., 5 x 10⁵ CFU/mL).

-

Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mandatory Visualizations

References

- 1. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Biological Evaluation of Some Novel 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives | International Journal of Drug Design and Discovery [ijddd.com]

- 3. ijmpr.in [ijmpr.in]

- 4. benthamscience.com [benthamscience.com]

- 5. Synthesis, characterization and anti-inflammatory activity of new 5-(3,4-dichlorophenyl)-2-(aroylmethyl) thio-1,3,4-oxadiaxoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and anti-inflammatory activities of novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iajps.com [iajps.com]

- 8. Synthesis of 2-(3,4-dichlorobenzoyl)benzoic acid hydrazides and antimicrobial assessment. [wisdomlib.org]

An In-depth Technical Guide to 2-(3,5-Dichlorobenzoyl)oxazole: Reactivity, Functional Group Analysis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3,5-Dichlorobenzoyl)oxazole, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The document details the molecule's core structural features, reactivity, and functional group characteristics. It outlines established synthetic protocols for its preparation and presents a summary of its physicochemical and spectroscopic properties. Furthermore, this guide explores the potential biological activities of this compound and related derivatives, with a focus on their anticancer and antimicrobial properties, including a discussion of potential mechanisms of action. This paper is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. Among these, the oxazole scaffold has garnered significant attention due to its presence in numerous natural products and its diverse pharmacological activities. This compound is a synthetic derivative characterized by an oxazole ring linked to a 3,5-dichlorobenzoyl moiety. The presence of the dichlorinated phenyl ring is anticipated to significantly influence the molecule's electronic properties, reactivity, and biological interactions. This guide aims to consolidate the available technical information on this compound, providing a foundational resource for its further investigation and application.

Molecular Structure and Functional Group Analysis

The chemical structure of this compound, with the IUPAC name (3,5-dichlorophenyl)(oxazol-2-yl)methanone, is characterized by a central carbonyl bridge connecting a 3,5-dichlorophenyl ring to the 2-position of an oxazole ring.[1]

Key Functional Groups:

-

Oxazole Ring: A five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. The oxazole ring is a key pharmacophore and its π-electron system contributes to the overall aromaticity and planarity of this part of the molecule.[2]

-

Benzoyl Group: An aromatic ketone moiety. The carbonyl group (C=O) is a major site of reactivity.

-

Dichlorophenyl Group: The benzene ring is substituted with two chlorine atoms at the 3 and 5 positions. These electron-withdrawing groups influence the reactivity of the benzoyl portion of the molecule.

The interplay of these functional groups dictates the chemical behavior and potential biological activity of the compound. The oxazole nitrogen provides a site for potential protonation or coordination, while the carbonyl oxygen can act as a hydrogen bond acceptor. The electrophilic nature of the carbonyl carbon is enhanced by the dichlorophenyl ring, making it susceptible to nucleophilic attack.[3]

Physicochemical and Spectroscopic Data

While specific experimental data for this compound is not widely published in publicly accessible literature, the following table summarizes its key identifiers and predicted properties.

| Property | Value | Reference |

| CAS Number | 898784-28-6 | [4] |

| Molecular Formula | C₁₀H₅Cl₂NO₂ | [4] |

| Molecular Weight | 242.06 g/mol | [4] |

| Predicted Boiling Point | 393.9 ± 52.0 °C | [1] |

| Predicted Density | 1.445 ± 0.06 g/cm³ | [1] |

Spectroscopic Analysis

Spectroscopic techniques are crucial for the structural elucidation and purity assessment of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the carbonyl (C=O) stretching vibration, typically in the region of 1650-1700 cm⁻¹, indicative of an aromatic ketone. The oxazole ring will exhibit characteristic C=N and C-O stretching vibrations.[5][6][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would display signals corresponding to the protons on the oxazole and dichlorophenyl rings. The chemical shifts and coupling patterns would be indicative of their respective electronic environments.

-

¹³C NMR: The carbon NMR spectrum would show distinct resonances for the carbonyl carbon, the carbons of the oxazole ring, and the carbons of the dichlorophenyl ring. The chemical shifts of the aromatic carbons would be influenced by the chlorine substituents.[8]

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The molecular ion peak for this compound would be observed at m/z 242, with a characteristic isotopic pattern due to the two chlorine atoms.[1] Key fragmentation would likely involve the cleavage of the bond between the carbonyl group and the oxazole ring.[1][9][10][11][12]

Reactivity Profile

The reactivity of this compound is primarily governed by the electrophilic nature of the carbonyl carbon and the aromatic character of the oxazole and dichlorophenyl rings.

-

Nucleophilic Attack at the Carbonyl Carbon: The carbonyl carbon is a primary site for nucleophilic attack. Reactions with various nucleophiles, such as amines, alcohols, and Grignard reagents, can be expected to yield a range of derivatives.[3]

-

Reactions of the Oxazole Ring: The oxazole ring can undergo electrophilic substitution, although it is generally less reactive than other five-membered heterocycles like pyrrole and furan. The positions of substitution are influenced by the existing substituents.[13]

-

Condensation Reactions: The carbonyl group can participate in condensation reactions, for instance, with active methylene compounds, to afford more complex molecular architectures.[3]

Experimental Protocols for Synthesis

Several classical methods for the synthesis of oxazoles can be adapted for the preparation of this compound.[14][15][16][17][18][19][20][21]

Robinson-Gabriel Synthesis

This method involves the cyclodehydration of an α-acylamino ketone.[14][16][22][23]

Workflow for Robinson-Gabriel Synthesis

Caption: Robinson-Gabriel synthesis workflow.

Experimental Protocol (General):

-

Acylation: To a solution of an α-amino ketone (e.g., 2-aminoacetophenone) in a suitable solvent (e.g., dichloromethane, pyridine), add 3,5-dichlorobenzoyl chloride dropwise at a low temperature (e.g., 0 °C).

-

The reaction mixture is stirred and allowed to warm to room temperature.

-

Upon completion, the reaction is quenched, and the α-acylamino ketone intermediate is isolated and purified.

-

Cyclodehydration: The purified intermediate is treated with a dehydrating agent such as concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride.[13]

-

The mixture is heated to effect cyclization and dehydration.

-

The crude product is then isolated, neutralized, and purified by recrystallization or column chromatography to yield this compound.

Van Leusen Oxazole Synthesis

This method utilizes tosylmethyl isocyanide (TosMIC) as a key reagent.[17][18][19][21]

Workflow for Van Leusen Oxazole Synthesis

Caption: Van Leusen synthesis workflow.

Experimental Protocol (General):

-

To a solution of 3,5-dichlorobenzaldehyde and tosylmethyl isocyanide in a suitable solvent (e.g., methanol, dimethoxyethane), a base (e.g., potassium carbonate) is added.

-

The reaction mixture is heated to reflux.

-

The reaction progress is monitored by thin-layer chromatography.

-

Upon completion, the solvent is removed, and the residue is worked up to isolate the oxazole product.

-

Note: The direct product of the Van Leusen reaction with an aldehyde is a 5-substituted oxazole. To obtain the 2-substituted isomer, a different synthetic strategy or a subsequent rearrangement would be necessary. A more direct approach would be the reaction of an acid chloride with TosMIC, though this is a less common variation.

Biological Activity and Potential Mechanisms of Action

While specific biological studies on this compound are limited in the public domain, the oxazole and dichlorobenzoyl moieties are present in many compounds with significant biological activities.[1][2][24]

Anticancer Activity

Oxazole derivatives have been reported to exhibit anticancer properties through various mechanisms, including the inhibition of kinases, tubulin polymerization, and topoisomerases.[1] Dichlorobenzoyl derivatives have also been investigated as potential anticancer agents. For instance, some 4-benzoyl-1-dichlorobenzoylthiosemicarbazides have been shown to inhibit human DNA topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells.[14]

Potential Anticancer Signaling Pathway

A plausible mechanism of action for compounds with a dichlorobenzoyl moiety involves the induction of apoptosis through the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer.[25][26]

Caption: Potential PI3K/Akt pathway inhibition.

Antimicrobial Activity

The oxazole nucleus is a component of several antimicrobial agents.[1][2][24][27][28] The mechanism of action for oxazole-based antimicrobials can vary, including the inhibition of essential enzymes or disruption of the cell membrane. The dichlorobenzyl moiety is also found in some antiseptic agents.[29] It is plausible that this compound and its derivatives could exhibit antimicrobial activity against a range of bacterial and fungal pathogens.

Conclusion

This compound is a molecule with significant potential in the fields of organic synthesis and medicinal chemistry. Its structural features suggest a rich reactivity profile that can be exploited for the synthesis of a diverse range of derivatives. While specific biological data for this compound is not extensively available, the known activities of related oxazole and dichlorobenzoyl compounds indicate that it is a promising scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. This technical guide provides a solid foundation for researchers to initiate further studies into the synthesis, characterization, and biological evaluation of this intriguing molecule. Further research is warranted to fully elucidate its spectroscopic properties, optimize its synthesis, and explore its therapeutic potential.

References

- 1. repository.aaup.edu [repository.aaup.edu]

- 2. iajps.com [iajps.com]

- 3. Buy this compound | 898784-28-6 [smolecule.com]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 8. Dissimilarity in the Chemical Behavior of Osmaoxazolium Salts and Osmaoxazoles: Two Different Aromatic Metalladiheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. article.sapub.org [article.sapub.org]

- 11. whitman.edu [whitman.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 14. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 15. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]

- 16. synarchive.com [synarchive.com]

- 17. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 18. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Van Leusen Reaction [organic-chemistry.org]

- 20. scribd.com [scribd.com]

- 21. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 22. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. cbijournal.com [cbijournal.com]

- 25. Natural Products in Preventing Tumor Drug Resistance and Related Signaling Pathways [mdpi.com]

- 26. Phytochemicals as Chemo-Preventive Agents and Signaling Molecule Modulators: Current Role in Cancer Therapeutics and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 29. 2,5-Dichlorobenzooxazole synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to 2-Aroyloxazole Compounds: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-aroyloxazole compounds, a class of heterocyclic molecules with emerging interest in medicinal chemistry. This document details their synthesis, summarizes their biological activities with a focus on anticancer properties, and provides exemplary experimental protocols.

Core Concepts and Synthesis

2-Aroyloxazole compounds are characterized by an oxazole ring substituted at the 2-position with an aroyl group. The oxazole scaffold is a well-established pharmacophore found in numerous biologically active compounds. The addition of an aroyl moiety at the 2-position can significantly influence the molecule's electronic and steric properties, leading to diverse pharmacological activities.

A common synthetic route to a class of compounds closely related to 2-aroyloxazoles, the 2-phenyloxazol-5(4H)-one derivatives, is through the condensation of benzoylglycine with various aromatic aldehydes. This reaction is typically carried out in the presence of acetic anhydride and sodium acetate in an ethanol solvent.[1]

General Synthetic Workflow

The synthesis of 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives, which are structurally related to 2-aroyloxazoles, can be represented by the following workflow:

Caption: Synthetic workflow for 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives.

Biological Activity: Anticancer Properties

Derivatives of the closely related 2-phenyloxazol-5(4H)-one class have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The data presented below summarizes the in vitro cytotoxicity of a series of these compounds against the A549 human lung cancer cell line.

| Compound ID | Substitution on Benzylidene Ring | CTC50 (µg/mL) |

| 1 | 2-Nitro | 25 |

| 2 | 4-Nitro | 80 |

| 3 | 2-Chloro | 33 |

| 4 | 4-Chloro | 40 |

| 5 | 2,4-Dichloro | 156 |

| 6 | 3,4,5-Trimethoxy | 179 |

| 7 | 4-Hydroxy | 140 |

| 8 | 4-Methoxy | 38 |

| 9 | 4-Dimethylamino | 190 |

| 10 | 4-Hydroxy-3-methoxy | 95 |

| 11 | 2-Hydroxy | 187 |

| 12 | 3-Nitro | 149 |

| 13 | 3-Bromo | 48 |

Data sourced from a study on 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives.[1]

Mechanism of Action: Tubulin Inhibition

While the specific mechanism of action for 2-aroyloxazoles is not extensively documented, many bioactive oxazole derivatives exert their anticancer effects by targeting tubulin.[2][3][4] Tubulin is a critical protein involved in the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Inhibition of tubulin polymerization disrupts the cell cycle, leading to apoptosis (programmed cell death).

Caption: General mechanism of tubulin inhibition by anticancer oxazole compounds.

Experimental Protocols

Synthesis of 4-(2-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one (Compound 1)

This protocol is adapted from the synthesis of 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives.[1]

Materials:

-

Benzoylglycine

-

2-Nitrobenzaldehyde

-

Acetic anhydride

-

Anhydrous sodium acetate

-

Ethanol

Procedure:

-

A mixture of benzoylglycine (0.01 mol), 2-nitrobenzaldehyde (0.01 mol), acetic anhydride (0.03 mol), and anhydrous sodium acetate (0.01 mol) in 50 mL of ethanol is prepared.

-

The mixture is heated under reflux for a specified period, typically several hours, while monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature.

-

The cooled reaction mixture is then poured into ice-cold water with stirring.

-

The precipitated solid product is collected by filtration, washed with cold water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 4-(2-nitrobenzylidene)-2-phenyloxazol-5(4H)-one.

-

The structure of the synthesized compound is confirmed by spectroscopic methods such as FTIR, 1H NMR, and Mass spectrometry.

In Vitro Cytotoxicity Assay (SRB Assay)

This protocol describes a general procedure for evaluating the cytotoxicity of compounds against a cancer cell line, such as A549.[1]

Materials:

-

A549 human lung cancer cell line

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Synthesized oxazolone derivatives

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Tris buffer

Procedure:

-

A549 cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

-

The cells are then treated with various concentrations of the synthesized oxazolone derivatives and incubated for a defined period (e.g., 48 hours).

-

After the incubation period, the cells are fixed by adding cold TCA and incubated for 1 hour at 4°C.

-

The plates are washed with water and air-dried.

-

The fixed cells are stained with SRB solution for 30 minutes.

-

The unbound dye is removed by washing with 1% acetic acid.

-

The plates are air-dried, and the bound stain is solubilized with 10 mM Tris buffer.

-

The absorbance is measured at a specific wavelength (e.g., 510 nm) using a microplate reader.

-

The CTC50 (Concentration that causes 50% cell toxicity) is calculated from the dose-response curves.

Conclusion and Future Directions

2-Aroyloxazole compounds and their close analogs represent a promising scaffold for the development of novel therapeutic agents, particularly in the area of oncology. The synthetic accessibility of the oxazole ring allows for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. Future research should focus on the synthesis and biological evaluation of a broader range of 2-aroyloxazole derivatives to fully elucidate their therapeutic potential and mechanisms of action. Further investigation into their effects on various signaling pathways will be crucial for the rational design of more potent and selective drug candidates.

References

Physicochemical Characteristics of 2-(3,5-Dichlorobenzoyl)oxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of 2-(3,5-Dichlorobenzoyl)oxazole. The information herein is intended to support research and development efforts by providing key data points and standardized experimental protocols. The compound, with the IUPAC name (3,5-dichlorophenyl)-(1,3-oxazol-2-yl)methanone, is noted for its potential applications in pharmaceuticals and as a building block in organic synthesis.[1]

Core Physicochemical Data

The physicochemical properties of this compound are crucial for predicting its behavior in biological systems and for guiding formulation and development strategies. The following table summarizes the available quantitative data. It is important to note that several of these values are predicted and await experimental verification.

| Property | Value | Source |

| Molecular Formula | C₁₀H₅Cl₂NO₂ | [1] |

| Molecular Weight | 242.05 g/mol | [1] |

| IUPAC Name | (3,5-dichlorophenyl)-(1,3-oxazol-2-yl)methanone | [1] |

| Predicted Boiling Point | 393.9 ± 52.0 °C | [1] |

| Predicted Density | 1.445 ± 0.06 g/cm³ | [1] |

| Predicted pKa | -2.86 ± 0.10 | [2] |

| Predicted logP | 3.655 | [3] |

| Solubility | Soluble in DMSO | [4] |

Potential Biological Activity

Preliminary studies and research into related oxazole derivatives suggest that this compound may exhibit a range of biological activities. The dichloro-substituted benzoyl moiety is thought to enhance its reactivity and interaction with biological targets.[1] Potential therapeutic applications are being explored in the following areas:

-

Anticancer Properties : Derivatives have shown effectiveness against various cancer cell lines.[1]

-

Antimicrobial Activity : The compound may have potential as an antibacterial or antifungal agent.[1]

-

Anti-inflammatory Effects : Potential applications in treating inflammatory diseases are also under investigation.[1]

Caption: Conceptual diagram of potential biological activities.

Synthesis Pathway

The synthesis of oxazole rings is well-established, with the Robinson-Gabriel synthesis being a foundational method.[5] This reaction involves the cyclodehydration of 2-acylamino-ketones, typically in the presence of an acid catalyst.[5][6]

Caption: Generalized workflow for the Robinson-Gabriel synthesis.

Experimental Protocols

Detailed and standardized methodologies are critical for the accurate determination of physicochemical properties. Below are protocols for key experimental procedures.

Melting Point Determination (Capillary Method)

The capillary method is a common and reliable technique for determining the melting point of a solid substance.[7]

-

Sample Preparation : The sample must be completely dry and in a fine powder form. The open end of a capillary tube is pressed into the sample powder. The tube is then inverted and tapped gently to pack the powder into the sealed end, to a height of 2-3 mm.[8][9]

-

Apparatus Setup : The packed capillary tube is placed into a melting point apparatus.[7]

-

Heating : The sample is heated rapidly to about 15°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[8][9]

-

Observation and Recording : The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample becomes a transparent liquid is the end of the range.[9] A pure substance will typically have a sharp melting point range of 1-2°C.[10]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a high-precision technique for determining the pKa of a substance by measuring pH changes during titration.[11][12]

-

Preparation : A solution of the compound is prepared, typically at a concentration of at least 10⁻⁴ M.[11] The solution is made acidic (e.g., pH 1.8-2.0) with a standard acid like 0.1 M HCl.[13] The ionic strength is kept constant using a solution such as 0.15 M KCl.[11]

-

Titration : The solution is placed in a vessel with a calibrated pH electrode and stirred. A standard base (e.g., 0.1 M NaOH) is added in small, precise increments.[13]

-

Data Collection : The pH of the solution is recorded after each addition of the titrant. The titration continues until the pH reaches a stable, high value (e.g., pH 12-12.5).[13]

-

Analysis : The pKa is determined by analyzing the resulting titration curve. The inflection point of the curve corresponds to the equivalence point, from which the pKa can be calculated.[12][14] The experiment should be repeated at least three times to ensure accuracy.[11]

logP Determination (Shake-Flask Method)

The shake-flask method is the gold standard for experimentally determining the octanol-water partition coefficient (logP), a key measure of a compound's lipophilicity.[15][16]

Caption: Workflow for the shake-flask method of logP determination.

-

Preparation : Equal volumes of 1-octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4) are shaken together for 24 hours to ensure mutual saturation. The two phases are then separated. A stock solution of the test compound is prepared.[15]

-

Partitioning : A small amount of the stock solution is added to a flask containing known volumes of the pre-saturated 1-octanol and aqueous buffer. The flask is then shaken until equilibrium is reached.[16]

-

Phase Separation : The mixture is allowed to stand until the octanol and aqueous layers are completely separated. Centrifugation can be used to facilitate this process.

-

Analysis : The concentration of the compound in each phase is determined using an appropriate analytical technique, such as HPLC or UV-Vis spectroscopy.[16]

-

Calculation : The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[17]

Conclusion

This compound is a compound of interest with potential applications in medicinal chemistry. This guide has summarized its key physicochemical characteristics and provided detailed protocols for their experimental determination. While several properties have been predicted computationally, further experimental validation is necessary to confirm these values and to fully characterize the compound for drug development and other scientific applications.

References

- 1. Buy this compound | 898784-28-6 [smolecule.com]

- 2. 898784-22-0 CAS MSDS (2-(2,5-DICHLOROBENZOYL)OXAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. 2-(3,5-Dichlorophenyl)-6-benzoxazole carboxylic acid | 594839-88-0 [chemicalbook.com]

- 5. synarchive.com [synarchive.com]

- 6. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 7. westlab.com [westlab.com]

- 8. jk-sci.com [jk-sci.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. SSERC | Melting point determination [sserc.org.uk]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. LogP / LogD shake-flask method [protocols.io]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. researchgate.net [researchgate.net]

2-(3,5-Dichlorobenzoyl)oxazole CAS number 898784-28-6 information

CAS Number: 898784-28-6

Abstract

This technical guide provides a comprehensive overview of 2-(3,5-Dichlorobenzoyl)oxazole (CAS 898784-28-6), a heterocyclic compound with significant potential in pharmaceutical and agrochemical research. This document details the physicochemical properties, synthetic methodologies, and known biological activities of this compound and its derivatives. Experimental protocols for key biological assays are provided, and relevant signaling pathways are illustrated. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic and commercial applications of oxazole-based compounds.

Introduction

This compound is a member of the oxazole class of heterocyclic compounds, characterized by a five-membered ring containing one oxygen and one nitrogen atom.[1] The presence of a 3,5-dichlorobenzoyl moiety at the 2-position of the oxazole ring imparts unique physicochemical properties and biological activities.[2] Oxazole derivatives are known to exhibit a wide range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[3] This guide consolidates the available technical information on this compound, offering a foundational resource for further investigation and development.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 898784-28-6 | |

| Molecular Formula | C₁₀H₅Cl₂NO₂ | [2] |

| Molecular Weight | 242.05 g/mol | [2] |

| IUPAC Name | (3,5-dichlorophenyl)(oxazol-2-yl)methanone | |

| Predicted Boiling Point | 393.9 ± 52.0 °C | [2] |

| Predicted Density | 1.445 ± 0.06 g/cm³ | [2] |

| Appearance | Solid (predicted) | |

| Solubility | Data not available |

Synthesis

Robinson-Gabriel Synthesis (Proposed)

The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone.[4] For the synthesis of this compound, this would involve the reaction of a suitable 2-amino-ketone with 3,5-dichlorobenzoyl chloride to form the 2-(3,5-dichlorobenzamido)-ketone intermediate, followed by cyclization using a dehydrating agent.[2][5]

Experimental Workflow: Robinson-Gabriel Synthesis

References

Exploratory Screening of 2-(3,5-Dichlorobenzoyl)oxazole for Bioactivity: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a framework for the initial biological evaluation of the novel compound 2-(3,5-Dichlorobenzoyl)oxazole. While direct experimental data on the bioactivity of this specific molecule is limited in current scientific literature, its structural features—namely the oxazole ring and the dichlorinated benzoyl moiety—suggest potential for a range of pharmacological activities. Preliminary studies on related derivatives indicate possible anticancer, antimicrobial, and anti-inflammatory properties.[1]

This document outlines proposed experimental workflows and methodologies for the synthesis and exploratory screening of this compound to elucidate its potential therapeutic value.

Compound Profile

| Compound Name | This compound |

| CAS Number | 898784-28-6 |

| Molecular Formula | C₁₀H₅Cl₂NO₂ |

| Molecular Weight | 242.06 g/mol |

| Chemical Structure | A benzoyl group substituted at the 2-position of an oxazole ring, with two chlorine atoms on the benzoyl moiety. |

| Putative Bioactivities | Anticancer, Antimicrobial, Anti-inflammatory |

Synthesis of this compound

The synthesis of this compound can be approached through established methods for oxazole ring formation. One common route involves the reaction of 3,5-dichlorobenzoyl chloride with an appropriate precursor. The following is a generalized protocol based on standard synthetic methodologies for similar compounds.

Experimental Protocol: Synthesis

A potential synthetic route involves the reaction of 3,5-dichlorobenzoyl chloride with an appropriate reagent, such as tosylmethyl isocyanide (TosMIC) in a Van Leusen oxazole synthesis.[2]

-

Reaction Setup : To a solution of 3,5-dichlorobenzaldehyde in a suitable solvent like methanol, add TosMIC and a base such as potassium carbonate.

-

Reaction Conditions : The reaction mixture is typically stirred at room temperature or heated under reflux to facilitate the cycloaddition.

-

Work-up and Purification : Upon completion, the reaction is quenched, and the product is extracted using an organic solvent. The crude product is then purified using column chromatography to yield this compound.

Proposed Exploratory Screening for Bioactivity

Given the preliminary indications for this class of compounds, a tiered screening approach is recommended to efficiently assess the bioactivity of this compound.

Anticancer Activity Screening

Derivatives of 2-substituted benzoxazoles have demonstrated cytotoxic effects against various cancer cell lines.[3] Therefore, an initial screening against a panel of cancer cell lines is warranted.

-

Cell Culture : A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., HEK293) are cultured in appropriate media.

-

Compound Treatment : Cells are seeded in 96-well plates and treated with serial dilutions of this compound for 48-72 hours.

-

MTT Assay : After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Data Analysis : The formazan crystals are dissolved, and the absorbance is measured. The half-maximal inhibitory concentration (IC50) is calculated to determine the compound's potency.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | To be determined |

| A549 | Lung Carcinoma | To be determined |

| HCT116 | Colorectal Carcinoma | To be determined |

| K562 | Leukemia | To be determined |

| HEK293 | Non-cancerous Kidney | To be determined |

Antimicrobial Activity Screening

The oxazole scaffold is present in numerous antimicrobial agents.[4] An initial assessment of antibacterial and antifungal activity is recommended.

-

Microorganism Culture : A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are cultured in appropriate broth media.

-

Compound Dilution : Serial dilutions of this compound are prepared in a 96-well microplate.

-

Inoculation : Each well is inoculated with a standardized suspension of the test microorganism.

-

Incubation and Analysis : The plates are incubated under appropriate conditions. The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

| Microorganism | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive Bacteria | To be determined |

| Escherichia coli | Gram-negative Bacteria | To be determined |

| Candida albicans | Fungus | To be determined |

Anti-inflammatory Activity Screening

Certain benzoxazole derivatives have shown potential as anti-inflammatory agents.[5] A primary screen for anti-inflammatory effects can be conducted using a cell-based assay.

-

Cell Culture : Murine macrophage cell line (e.g., RAW 264.7) is cultured.

-

Compound Treatment and LPS Stimulation : Cells are pre-treated with various concentrations of this compound followed by stimulation with LPS to induce an inflammatory response.

-

Nitrite Measurement (Griess Assay) : The production of nitric oxide, a key inflammatory mediator, is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

-

Data Analysis : The inhibition of NO production by the compound is calculated relative to the LPS-stimulated control.

| Cell Line | Assay | IC50 (µM) |

| RAW 264.7 | NO Production Inhibition | To be determined |

Visualization of Experimental Workflows and Potential Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the proposed experimental workflows and a hypothetical signaling pathway that could be investigated if initial screening reveals significant bioactivity.

References

- 1. Buy this compound | 898784-28-6 [smolecule.com]

- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Dichlorobenzoyl Substitution in Enhancing Oxazole Compound Efficacy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. Its versatility allows for diverse substitutions, enabling the fine-tuning of pharmacological properties. Among these, the incorporation of a dichlorobenzoyl moiety has emerged as a critical strategy for enhancing the therapeutic efficacy of oxazole derivatives. This technical guide delves into the nuanced role of dichlorobenzoyl substitution, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways to provide a comprehensive resource for researchers in drug discovery and development.

Structure-Activity Relationship: The Impact of Dichlorobenzoyl Substitution

The substitution of a dichlorobenzoyl group onto an oxazole core significantly influences the compound's electronic and steric properties, which in turn dictates its interaction with biological targets. The presence of two chlorine atoms, which are strong electron-withdrawing groups, can enhance the potency of the molecule.[1][2] This is often attributed to increased binding affinity with target proteins or improved membrane permeability. The position of the chlorine atoms on the benzene ring is also crucial, with different isomers exhibiting varied biological activities.

One key area where dichlorobenzoyl-substituted oxazoles have shown promise is in their anti-tubercular and antibacterial activities. For instance, a series of 4-(2,6-dichlorobenzyloxy)phenyl oxazole derivatives have been synthesized and evaluated for their inhibitory effects against Mycobacterium tuberculosis and other bacteria.[3]

Quantitative Efficacy Data

The following table summarizes the in vitro activity of dichlorobenzoyl-substituted oxazole compounds against various biological targets. This data highlights the potency of these compounds and provides a basis for comparative analysis.

| Compound ID | Target Organism/Cell Line | Biological Activity | Measurement | Value | Reference |

| 4-(2,6-dichlorobenzyloxy)phenyl oxazole derivative | Mycobacterium tuberculosis H37Rv | Anti-tubercular | MIC | Varies by derivative | [3] |

| 4-(2,6-dichlorobenzyloxy)phenyl oxazole derivative | S. pneumoniae | Antibacterial | MIC | < 0.134 µM (for some derivatives) | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative experimental protocols for the synthesis and biological evaluation of dichlorobenzoyl-substituted oxazole compounds, based on established research.

General Synthesis of Dichlorobenzoyl-Substituted Oxazoles

A common synthetic route to produce oxazole derivatives involves the reaction of an α-haloketone with a primary amide.[4][5]

Workflow for the Synthesis of Dichlorobenzoyl-Substituted Oxazoles

Materials:

-

α-Haloketone

-

Primary amide containing the dichlorobenzoyl moiety

-

Appropriate solvent (e.g., ethanol, DMF)

-

Base (e.g., sodium acetate)

Procedure:

-

Dissolve the primary amide in the chosen solvent.

-

Add the α-haloketone to the solution.

-

Add the base to catalyze the reaction.

-

Reflux the mixture for a specified period, monitoring the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-water.

-

Collect the precipitated product by filtration.

-

Purify the crude product by recrystallization or column chromatography.

-

Characterize the final compound using spectroscopic methods such as FT-IR, 1H-NMR, and Mass Spectrometry.[6]

In Vitro Anti-tubercular Activity Assay (Microplate Alamar Blue Assay - MABA)

This assay is a widely used colorimetric method to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.[3]

Workflow for Microplate Alamar Blue Assay (MABA)

Procedure:

-

Prepare serial dilutions of the test compounds in a 96-well microplate.

-

Add a standardized inoculum of Mycobacterium tuberculosis H37Rv to each well.

-

Include positive and negative controls in the assay.

-

Incubate the plates at 37°C for a specified duration.

-

Add Alamar Blue reagent to each well.

-

Re-incubate the plates to allow for color development.

-

The MIC is determined as the lowest concentration of the compound that prevents a color change from blue to pink.

Signaling Pathways and Mechanisms of Action

The biological activity of oxazole derivatives often stems from their ability to modulate specific signaling pathways. For instance, some oxazole compounds exert their effects by activating the AMP-activated protein kinase (AMPK) pathway, which is a central regulator of cellular energy homeostasis.[7] Activation of AMPK can lead to various downstream effects, including increased glucose uptake and inhibition of cell proliferation, which is relevant for hypoglycemic and anticancer applications, respectively.[7][8]

Simplified AMPK Activation Pathway by a Bioactive Oxazole Compound

Conclusion

The incorporation of a dichlorobenzoyl moiety into the oxazole scaffold is a validated strategy for enhancing biological efficacy, particularly in the development of anti-tubercular and antibacterial agents. The electron-withdrawing nature of the dichloro-substituents plays a crucial role in modulating the pharmacological properties of these compounds. The data and protocols presented in this guide offer a foundational resource for the rational design and evaluation of novel dichlorobenzoyl-substituted oxazole derivatives. Further research into the precise mechanisms of action and structure-activity relationships will undoubtedly pave the way for the development of next-generation therapeutics based on this privileged chemical motif.

References

- 1. researchgate.net [researchgate.net]